Product packaging for Furan-2-yl(4-isopropylphenyl)methanone(Cat. No.:CAS No. 30764-60-4)

Furan-2-yl(4-isopropylphenyl)methanone

Cat. No.: B7847108
CAS No.: 30764-60-4
M. Wt: 214.26 g/mol
InChI Key: VSGPREZXKFEMSH-UHFFFAOYSA-N
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Description

Furan-2-yl(4-isopropylphenyl)methanone (CAS 30764-60-4) is an organic compound with the molecular formula C 14 H 14 O 2 and a molecular weight of 214.26 g/mol [ ]. This molecule features a benzophenone core structure where the carbonyl group is linked to a furan ring and a 4-isopropylphenyl group, making it a subject of interest in various advanced material science applications [ ]. Primary research applications for this compound and its structural analogs are found in the field of corrosion science . Recent scientific investigations highlight that hydrazone derivatives synthesized from similar furan-containing ketones exhibit exceptional performance as corrosion inhibitors for carbon steel in acidic environments [ ]. One such study demonstrated that a novel furan-based hydrazone achieved high inhibition efficiency, protecting metal surfaces by forming a protective adsorption layer [ ]. This suggests this compound serves as a valuable chemical precursor or a model compound for developing new, effective anti-corrosion formulations for industrial maintenance [ ]. Researchers should note the following physicochemical properties: the compound has a predicted density of 1.069±0.06 g/cm 3 [ ]. It has a melting point of 50 °C and a boiling point of 140-141 °C at 5 Torr [ ]. Important Notice: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference purposes. Researchers should conduct a thorough safety assessment before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2 B7847108 Furan-2-yl(4-isopropylphenyl)methanone CAS No. 30764-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-yl-(4-propan-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10(2)11-5-7-12(8-6-11)14(15)13-4-3-9-16-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGPREZXKFEMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501261109
Record name 2-Furanyl[4-(1-methylethyl)phenyl]methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30764-60-4
Record name 2-Furanyl[4-(1-methylethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30764-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanyl[4-(1-methylethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Furan 2 Yl 4 Isopropylphenyl Methanone and Its Analogs

Established Synthetic Pathways to Furan-2-yl(aryl)methanone Architectures

The formation of the core furan-2-yl(aryl)methanone structure is commonly accomplished through Friedel-Crafts acylation and related reactions. These methods are foundational in aromatic chemistry for creating carbon-carbon bonds by introducing an acyl group to an aromatic ring.

Acyl Chloride-Mediated Approaches Utilizing Furan-2-carbonyl Chloride and Substituted Benzene (B151609) Derivatives

A primary and direct route to synthesize furan-2-yl(aryl)methanones is the Friedel-Crafts acylation of a substituted benzene with furan-2-carbonyl chloride. nih.govsigmaaldrich.com In this electrophilic aromatic substitution reaction, the acyl chloride is activated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to form a highly electrophilic acylium ion. sigmaaldrich.comgoogle.com This acylium ion is then attacked by the electron-rich aromatic ring of the substituted benzene.

For the specific synthesis of furan-2-yl(4-isopropylphenyl)methanone, isopropylbenzene (cumene) would serve as the benzene derivative. The reaction proceeds as the furan-2-carbonyl chloride forms a complex with the Lewis acid. sigmaaldrich.com This complex generates the furan-2-yl-acylium ion, which then reacts with isopropylbenzene. Due to the ortho-, para-directing nature of the isopropyl group, the acylation will predominantly occur at the para position, yielding the desired product. A key advantage of Friedel-Crafts acylation is that the ketone product is less reactive than the starting material, which prevents multiple acylations. nih.gov

Table 1: Acyl Chloride-Mediated Synthesis Overview

Reactant 1 Reactant 2 Catalyst Key Intermediate Product
Furan-2-carbonyl chloride Isopropylbenzene Lewis Acid (e.g., AlCl₃) Furan-2-yl-acylium ion This compound

Friedel-Crafts Acylation Strategies with Furfural (B47365) and Acyl Chlorides

While furan (B31954) itself is susceptible to polymerization under harsh acidic conditions typical of classical Friedel-Crafts reactions, milder catalysts like boron trifluoride (BF₃) or heterogeneous catalysts can be employed. google.comstackexchange.com Furfural, a readily available platform chemical derived from biomass, serves as a common precursor for the furan ring in these syntheses. mdpi.comnih.gov

A typical pathway involves the oxidation of furfural to furan-2-carboxylic acid (furoic acid). This acid can then be converted to the more reactive furan-2-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting furan-2-carbonyl chloride is then used in a Friedel-Crafts acylation with isopropylbenzene as described in the previous section. This multi-step approach leverages the accessibility of furfural to construct the necessary furan-based acylating agent. nih.gov

Strategies for Regioselective Incorporation of the 4-Isopropylphenyl Moiety

Achieving high regioselectivity is crucial for the efficient synthesis of the target compound. Modern catalytic methods provide powerful tools for precisely forming the bond at the desired position on the aromatic rings.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.orgnih.gov The Suzuki-Miyaura coupling, in particular, is a highly versatile method that joins an organoboron compound with an organohalide. libretexts.orgnih.gov

To synthesize this compound, two primary Suzuki coupling strategies can be envisioned:

Strategy A: Coupling of a furan-2-ylboronic acid derivative with a 4-isopropylphenyl ketone bearing a halide (e.g., 1-(4-bromophenyl)-2,2-dimethylpropan-1-one (B1281458) followed by modifications).

Strategy B: Coupling of (4-isopropylphenyl)boronic acid with a furan-2-yl ketone substituted with a halide or triflate (e.g., (5-bromofuran-2-yl)(phenyl)methanone).

The catalytic cycle for the Suzuki reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a palladium(II) species. youtube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst. youtube.com

The use of specific ligands, such as phosphines, is often required to stabilize the palladium catalyst and facilitate the reaction. semanticscholar.org This method is known for its high functional group tolerance and excellent regioselectivity, dictated by the initial placement of the halide and boron substituents. harvard.edu

Table 2: Example Suzuki Coupling Reactants

Coupling Partner 1 (Organoboron) Coupling Partner 2 (Organohalide) Catalyst System
Furan-2-ylboronic acid 1-(4-Bromophenyl)ethan-1-one (precursor) Pd(PPh₃)₄, Base (e.g., K₂CO₃)
(4-Isopropylphenyl)boronic acid (5-Bromofuran-2-yl)methanone Pd(dppf)Cl₂, Base (e.g., K₂CO₃)

Direct Arylation and Acylation Methods

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization step of creating organometallic or organohalide reagents. researchgate.net These reactions involve the palladium-catalyzed coupling of a C-H bond of one aromatic component with an organohalide. nih.govsemanticscholar.org

For the synthesis of this compound, this could potentially be achieved by:

The direct arylation of furan-2-yl(phenyl)methanone at the phenyl ring's 4-position with an isopropyl halide (less common).

The direct arylation of furan with a 4-isopropylbenzoyl halide.

More commonly, the direct C-H arylation of furan with 4-isopropylphenyl bromide, followed by acylation.

A related approach is the direct C-H acylation, although less developed. Selective palladium-catalyzed arylations of furan rings have been reported, demonstrating that C-H activation can be controlled to occur at specific positions. rsc.org For instance, the arylation of pyridine (B92270) N-oxides using potassium aryltrifluoroborates shows the potential of C-H activation strategies for coupling heterocycles with aryl partners. rsc.org These methods often require specific ligands and reaction conditions to achieve the desired regioselectivity and yield. researchgate.net

Derivatization and Functionalization of this compound Precursors

The synthesis of analogs or the introduction of additional functional groups can be accomplished by derivatizing the precursor molecules before the key bond-forming step. This strategy allows for the construction of a library of related compounds from common intermediates.

For example, starting with substituted furfurals or substituted isopropylbenzenes allows for the introduction of various functional groups onto either ring system. nih.gov Reactions of 3-(furan-2-yl)propenoic acids with arenes under superacidic conditions can lead to 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which are precursors that can be further modified. mdpi.comnih.gov

Furthermore, once a key intermediate like (ortho-bromophenyl)furan-2-yl-methanone is synthesized, it can undergo further selective palladium-catalyzed arylations. rsc.org This demonstrates that a precursor molecule can be functionalized in a stepwise manner. For instance, a halogenated precursor can be used in a Suzuki or other cross-coupling reaction to add the 4-isopropylphenyl group, and then other positions on the furan or phenyl ring could be subsequently functionalized if they also bear reactive handles like halides or boronic esters. nih.govresearchgate.net This modular approach is highly valuable for creating a diverse range of analogs for structure-activity relationship studies.

Hydroxylation and Ether Cleavage Reactions (e.g., BBr3 treatment)

Hydroxylation, the introduction of a hydroxyl (-OH) group, and the cleavage of ether bonds are important modifications for creating analogs of this compound. A common reagent for cleaving aryl methyl ethers is boron tribromide (BBr3). nih.govmdpi.com This strong Lewis acid facilitates the demethylation of ether groups to yield the corresponding phenols or alcohols. nih.govpearson.com

The reaction mechanism is thought to involve the formation of a Lewis acid-base adduct between the ether's oxygen atom and the boron tribromide. pearson.com This is followed by a nucleophilic attack by a bromide ion on the carbon of the ether's alkyl group, leading to the cleavage of the carbon-oxygen bond. pearson.com Subsequent hydrolysis yields the final alcohol or phenol (B47542) product. pearson.com Studies using density functional theory have proposed a mechanism where one equivalent of BBr3 can cleave up to three equivalents of an aryl methyl ether, like anisole, before hydrolysis. nih.govnih.gov This process involves charged intermediates and highlights the efficiency of BBr3 in sub-stoichiometric amounts. nih.govnih.gov

For instance, the synthesis of furan-2-yl(4-hydroxyphenyl)methanone, an analog of the title compound, can be achieved by treating its methoxy (B1213986) precursor with BBr3. mdpi.com

Halogenation of Aromatic and Heteroaromatic Rings

The introduction of halogen atoms onto the furan or phenyl rings of this compound can significantly alter its properties. Halogenation of furans can be a vigorous reaction, sometimes leading to multiple halogen additions. pharmaguideline.com To achieve mono-halogenation, milder conditions are necessary, such as bromination at low temperatures in the presence of dioxane or DMF. pharmaguideline.com The use of N-halosuccinimides (NCS or NBS) also provides a controlled method for halogenation. quimicaorganica.org

Direct α-halogenation of aryl ketones is a common method for producing α-haloketones. mdpi.com This can be achieved using elemental halogens like bromine (Br2) under acidic conditions, which promotes the formation of the enol intermediate necessary for the reaction. mdpi.com Alternative methods for iodination include the use of iodine in the presence of an oxidizing agent like hydrogen peroxide or Oxone®. mdpi.com

Gold-catalyzed reactions have been reported for the synthesis of 3-halofurans through a selective 1,2-migration of a halogen atom. nih.gov This method is notable for its compatibility with sensitive functional groups that might not withstand traditional electrophilic halogenation reagents. nih.gov

Formation of Amide and Imine Derivatives (e.g., via Amide Coupling or Reductive Amination)

Amide and imine derivatives of furan-2-yl ketones represent a broad class of analogs with diverse applications. Amides can be synthesized through the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent. For example, furoyl isothiocyanate, derived from furan-2-carboxylic acid, reacts with 2-aminopyrimidine (B69317) to form a thiourea (B124793) derivative, which contains an amide-like linkage. nih.gov

Imine derivatives, or Schiff bases, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. mdpi.com For instance, furfurylamine (B118560) can react with 2-quinolinecarboxaldehyde (B31650) to produce an imine. mdpi.com Reductive amination is another powerful method for forming C-N bonds. This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. mdpi.com The reaction can proceed through either an imine or an amide intermediate. mdpi.com

Innovative and Sustainable Synthetic Protocols

Recent advancements in chemical synthesis have focused on developing more efficient and environmentally friendly methods. These include the use of microwave irradiation, green solvents, and novel catalytic systems.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a valuable tool for accelerating chemical reactions. anton-paar.com The rapid heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. anton-paar.com This technique has been successfully applied to the synthesis of various furan derivatives. For example, the Paal-Knorr condensation to form furans from 1,4-diketones can be efficiently carried out under microwave irradiation. organic-chemistry.org Microwave heating has also been employed in the synthesis of β-keto thioethers and their subsequent cyclization to fused furans catalyzed by iron(III) chloride. rsc.orgrsc.orgresearchgate.net

Reaction TypeCatalyst/ConditionsBenefit
Paal-Knorr Furan SynthesisMicrowave irradiationRapid, high yield
β-Keto Thioether SynthesisMicrowave, Acetic AcidRapid, three-component reaction
Fused Furan SynthesisFeCl3, MicrowaveEfficient cyclization

Solvent-Free or Environmentally Benign Media (e.g., Polyethylene Glycol)

The use of solvent-free reaction conditions or environmentally benign solvents is a key aspect of green chemistry. Polyethylene glycol (PEG) has gained attention as a non-toxic, biodegradable, and low-volatility solvent alternative. It has been used as a medium for various reactions, including the synthesis of di- and triarylfurans from but-2-ene-1,4-diones under microwave irradiation with a palladium on carbon catalyst. organic-chemistry.org The use of PEG can facilitate product isolation and catalyst recycling. Furthermore, solvent-free methods, such as grinding reagents together, have been reported for reactions like the α-iodination of ketones using iodine and Oxone®. mdpi.com

Catalytic Approaches for Carbon-Carbon Bond Formation (e.g., Fe-catalyzed processes)

Catalytic methods for forming carbon-carbon bonds are fundamental to organic synthesis. Iron-catalyzed processes are particularly attractive due to the low cost and low toxicity of iron compared to many other transition metals. While specific examples for the direct Fe-catalyzed synthesis of this compound are not prevalent, iron catalysts are used in related transformations. For instance, FeCl3 catalyzes the cyclization of β-keto thioethers to form fused furans. rsc.orgrsc.orgresearchgate.net

More broadly, catalytic C-C bond formation is crucial for synthesizing precursors to furan-2-yl ketones. Aldol condensation, a classic C-C bond-forming reaction, can be used to couple furfural derivatives with ketones. doi.orgresearchgate.net Transition metal-catalyzed cross-coupling reactions are also widely used. For example, palladium-catalyzed reactions are employed in the synthesis of various furan derivatives. organic-chemistry.orgacs.org Cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls offers a regioselective route to polysubstituted furans. nih.gov

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Proposed Mechanistic Pathways for Furan-2-yl(4-isopropylphenyl)methanone Synthesis

The formation of this compound typically involves the acylation of furan (B31954) with 4-isopropylbenzoyl chloride. This reaction is an example of a Friedel-Crafts acylation, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.

The synthesis of this compound can theoretically proceed via two distinct electrophilic aromatic substitution pathways: the acylation of furan with 4-isopropylbenzoyl chloride or the acylation of cumene (B47948) (isopropylbenzene) with 2-furoyl chloride. However, the former is the more plausible and widely utilized route due to the higher reactivity of the furan ring towards electrophiles compared to the substituted benzene (B151609) ring.

Furan is an electron-rich aromatic heterocycle. The oxygen atom's lone pairs of electrons are delocalized into the π-system, significantly increasing the ring's nucleophilicity. This makes furan highly susceptible to electrophilic attack, often reacting under milder conditions than benzene. Electrophilic substitution on furan preferentially occurs at the C2 (α) position. This regioselectivity is attributed to the greater stabilization of the cationic intermediate (the σ-complex or arenium ion) formed during the reaction. Attack at the C2 position allows for the delocalization of the positive charge over three resonance structures, one of which involves the oxygen atom, providing significant stability. In contrast, attack at the C3 (β) position results in a less stable intermediate with only two principal resonance contributors.

On the other hand, the 4-isopropylphenyl moiety (cumene) is also activated towards electrophilic aromatic substitution due to the electron-donating nature of the isopropyl group. However, its reactivity is considerably lower than that of furan. Therefore, in a competitive scenario, the acylation of furan is the favored reaction pathway.

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid. google.com The catalyst's role is to activate the acylating agent, 4-isopropylbenzoyl chloride, to generate a highly electrophilic species, the acylium ion.

The catalytic cycle for the Lewis acid-catalyzed Friedel-Crafts acylation of furan with 4-isopropylbenzoyl chloride to yield this compound involves several key steps:

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of 4-isopropylbenzoyl chloride. This coordination polarizes the carbon-chlorine bond, making it more susceptible to cleavage. The departure of the chloride ion, which complexes with the Lewis acid to form [AlCl₄]⁻, results in the formation of the 4-isopropylbenzoyl cation, a resonance-stabilized acylium ion. This acylium ion is the key electrophile in the reaction. youtube.com

Electrophilic Attack: The electron-rich furan ring, acting as a nucleophile, attacks the electrophilic carbon of the acylium ion. This attack preferentially occurs at the C2 position of the furan ring, leading to the formation of a cationic intermediate, the σ-complex. This step is typically the rate-determining step of the reaction.

Deprotonation and Catalyst Regeneration: A weak base, often the [AlCl₄]⁻ complex, abstracts a proton from the C2 position of the furan ring in the σ-complex. This step restores the aromaticity of the furan ring, yielding the final product, this compound. The Lewis acid catalyst (AlCl₃) is regenerated in this process, allowing it to participate in another catalytic cycle.

It is important to note that in classical Friedel-Crafts acylations, more than a catalytic amount of the Lewis acid is often required. This is because the ketone product, with its lone pair of electrons on the carbonyl oxygen, can act as a Lewis base and form a stable complex with the Lewis acid, effectively sequestering the catalyst. An aqueous workup is then necessary to break this complex and isolate the ketone. The use of milder catalysts or alternative reaction conditions, such as heterogeneous catalysts, can sometimes circumvent this issue. researchgate.netzenodo.org

Characterization of Reactive Intermediates and Transition States

The primary reactive intermediate in the synthesis of this compound is the σ-complex , also known as the arenium ion. This intermediate is formed when the furan ring attacks the acylium ion. Spectroscopic identification of these transient species is challenging due to their high reactivity and short lifetimes. However, their existence and structure are well-supported by numerous experimental and computational studies on related electrophilic aromatic substitution reactions.

Computational studies, particularly using Density Functional Theory (DFT), have been employed to model the reaction pathway and characterize the structures of both the intermediates and transition states. nih.gov These calculations can provide valuable insights into the geometry and energetics of these species. For the acylation of furan, the transition state for the electrophilic attack would involve the partial formation of the new carbon-carbon bond between the furan ring and the acylium ion, with the positive charge being delocalized over both reacting partners.

The structure of the σ-complex for the C2-acylation of furan would show the carbonyl group attached to the sp³-hybridized C2 carbon of the furan ring, with the positive charge distributed across the C3, C5, and oxygen atoms, as depicted by its resonance forms.

Kinetic Studies of Reaction Pathways

The rate of the Friedel-Crafts acylation is influenced by several factors:

Substrate Reactivity: The high nucleophilicity of furan leads to a faster reaction rate compared to the acylation of less activated aromatic systems.

Catalyst Activity: The choice and concentration of the Lewis or Brønsted acid catalyst significantly impact the reaction rate. Stronger Lewis acids generally lead to faster reactions, although they can also promote side reactions like polymerization of the furan ring. stackexchange.com

Acylating Agent: The reactivity of the acylating agent also plays a role. Acyl chlorides are generally more reactive than acid anhydrides.

Temperature: The reaction rate typically increases with temperature, following the Arrhenius equation. However, for sensitive substrates like furan, lower temperatures are often preferred to minimize side reactions. pharmaguideline.com

Kinetic studies on the acylation of furan with acetic anhydride (B1165640) have been performed using heterogeneous catalysts, with the Eley-Rideal mechanism being proposed to fit the kinetic data. researchgate.netresearchgate.net In such a mechanism, one reactant (the acylating agent) adsorbs onto the catalyst surface and then reacts with the other reactant (furan) from the bulk phase. The activation energy for the acylation of furan with acetic anhydride has been reported to be around 18.03 kcal/mol under specific catalytic conditions. researchgate.netresearchgate.net

A kinetic study on the acylation of aromatic hydrocarbons with substituted benzoic acids suggested that the presence of an alkyl group on the benzoic acid can increase the reaction rate. researchgate.net This suggests that the isopropyl group in 4-isopropylbenzoyl chloride may have a modest accelerating effect on the reaction.

Mechanistic Insights into Functional Group Transformations and Derivatization

The this compound molecule possesses several functional groups that can be targeted for further chemical transformations, providing a platform for the synthesis of a variety of derivatives. The mechanisms of these transformations are key to understanding the synthesis of related compounds.

Oxidation of the Furan Ring: The furan moiety can be a target for oxidative transformations. Depending on the oxidizing agent and reaction conditions, the furan ring can be opened to form dicarbonyl compounds. For instance, treatment with oxidizing agents like ruthenium trichloride (B1173362) and sodium periodate (B1199274) can lead to the cleavage of the furan ring to a carboxylic acid. youtube.com This transformation proceeds through a series of complex oxidative steps.

Reduction of the Carbonyl Group: The ketone carbonyl group can be reduced to a secondary alcohol or completely to a methylene (B1212753) group.

Reduction to an Alcohol: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to furan-2-yl(4-isopropylphenyl)methanol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Reduction to a Methylene Group: The Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions can convert the carbonyl group to a CH₂ group, yielding 2-((4-isopropylphenyl)methyl)furan. The Clemmensen reduction proceeds via a complex mechanism on the surface of the zinc, while the Wolff-Kishner reduction involves the formation of a hydrazone intermediate, followed by deprotonation and elimination of nitrogen gas.

Reactions at the Furan Ring: While the furan ring is deactivated towards further electrophilic substitution due to the electron-withdrawing carbonyl group, it can still undergo certain reactions. For example, hydrogenation of the furan ring can be achieved using catalysts like palladium on carbon (Pd/C) to yield tetrahydrofuran (B95107) derivatives. The mechanism involves the catalytic addition of hydrogen across the double bonds of the furan ring.

Transformations Involving the Phenyl Ring: The 4-isopropylphenyl ring can undergo further electrophilic substitution, although the presence of the deactivating keto group makes this less favorable. The directing effect of the existing substituents (the activating isopropyl group and the deactivating keto group) would determine the position of any new substituent.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) analysis of Furan-2-yl(4-isopropylphenyl)methanone allows for the identification and mapping of all hydrogen atoms in the structure. The spectrum would exhibit distinct signals corresponding to the protons of the furan (B31954) ring, the 4-isopropylphenyl group, and the isopropyl substituent itself. Each signal's chemical shift (δ), multiplicity (splitting pattern), and integration value provides crucial structural information.

Based on the structure, the expected ¹H NMR signals are:

Furan Ring Protons: Three signals corresponding to the protons at positions 3, 4, and 5 of the furan ring. These typically appear in the aromatic region, with characteristic coupling constants defining their relationship (ortho, meta, para-like couplings). H-5 is usually the most downfield, followed by H-3, and then H-4.

4-Isopropylphenyl Protons: The protons on the phenyl ring will appear as two distinct doublets (an AA'BB' system) in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring.

Isopropyl Group Protons: This group will produce two signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The septet arises from coupling to the six methyl protons, and the doublet arises from coupling to the single methine proton.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Furan H-5 7.7 - 7.9 dd (doublet of doublets) ~1.8, ~0.9 1H
Aromatic AA' 7.8 - 8.0 d (doublet) ~8.0 2H
Furan H-3 7.2 - 7.4 dd (doublet of doublets) ~3.6, ~0.9 1H
Aromatic BB' 7.3 - 7.5 d (doublet) ~8.0 2H
Furan H-4 6.6 - 6.8 dd (doublet of doublets) ~3.6, ~1.8 1H
Isopropyl CH 3.0 - 3.2 sept (septet) ~7.0 1H

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 NMR complements ¹H NMR by providing a map of the carbon backbone of the molecule. In a typical broadband-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will appear as a single line. This allows for the confirmation of the total number of carbon atoms and provides information about their chemical environment (e.g., carbonyl, aromatic, aliphatic).

The structure contains 14 carbon atoms. Due to the symmetry of the isopropyl group, two of the methyl carbons are equivalent. Therefore, a total of 13 distinct signals would be expected in the ¹³C NMR spectrum. The most downfield signal would correspond to the carbonyl carbon, a key identifier for the ketone functional group.

Table 2: Predicted ¹³C NMR Signals for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Carbonyl) 180 - 185
Furan C-2 152 - 155
Phenyl C-ipso (C-C=O) 134 - 137
Phenyl C-ipso (C-CH) 150 - 155
Furan C-5 147 - 150
Phenyl CH (ortho to C=O) 129 - 132
Phenyl CH (meta to C=O) 128 - 130
Furan C-3 120 - 123
Furan C-4 112 - 115
Isopropyl CH 34 - 38

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning all signals and confirming the connectivity of the molecular fragments.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the coupled protons on the furan ring (H-3 with H-4, H-4 with H-5), between the adjacent aromatic protons on the phenyl ring, and crucially, between the isopropyl methine proton and the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It is invaluable for assigning the carbon signals for all protonated carbons by linking the known ¹H NMR signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying and assigning quaternary (non-protonated) carbons. For instance, correlations from the furan H-3 and H-5 protons to the carbonyl carbon would confirm its position. Similarly, long-range correlations from the isopropyl protons to the aromatic carbons would confirm the attachment of the isopropyl group to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It can be used to confirm the spatial arrangement of the molecule, such as the relative orientation of the furan and phenyl rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. For this compound (Molecular Formula: C₁₄H₁₄O₂, Molecular Weight: 214.26 g/mol ), ESI-MS would be expected to show a prominent ion peak at an m/z value corresponding to the protonated molecule. rsc.org

Table 3: Expected ESI-MS Data for this compound

Ion Expected m/z
[M+H]⁺ ~215.11

HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments, serving as definitive proof of the chemical formula. For this compound, HRMS would confirm the elemental composition of C₁₄H₁₄O₂ by matching the measured accurate mass to the calculated theoretical mass. rsc.org

Table 4: Expected HRMS Data for this compound

Ion Calculated Exact Mass
[C₁₄H₁₅O₂]⁺ ([M+H]⁺) 215.1067

Analysis of the fragmentation pattern in the mass spectrum can also provide structural confirmation. Key fragmentation pathways would likely involve alpha-cleavage on either side of the carbonyl group, leading to characteristic fragment ions such as the furanoyl cation or the 4-isopropylbenzoyl cation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly effective for determining the purity of this compound and confirming its molecular identity.

In a typical LC-MS analysis, the compound is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The separation is commonly achieved on a reversed-phase column, such as a C18 column. nih.gov A mobile phase consisting of a mixture of water and an organic solvent, like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, is used to elute the compound. nih.gov

As the compound elutes from the LC column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for molecules of this type, where a high voltage is applied to the liquid to create an aerosol of charged droplets. After ionization, the molecule will have a specific mass-to-charge ratio (m/z). For this compound (molecular formula C₁₄H₁₄O₂), the expected molecular weight is approximately 214.26 g/mol . molcore.com The mass spectrometer would be set to detect the protonated molecule [M+H]⁺ at an m/z of approximately 215.27.

The purity of the sample is assessed by the LC chromatogram. A single, sharp peak at a specific retention time indicates a high degree of purity. The presence of other peaks would suggest impurities. By coupling this with tandem mass spectrometry (MS/MS), fragmentation of the parent ion can be induced, providing structural information that further confirms the compound's identity. nih.govnih.gov This sensitive method allows for the detection and quantification of even trace-level impurities. nih.govmdpi.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques are essential for identifying the functional groups present within a molecule by probing its vibrational modes.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency range, making the FTIR spectrum a molecular "fingerprint." For this compound, key absorption bands are expected for the carbonyl group (C=O), the furan ring, and the substituted benzene ring.

Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ketone) Stretching 1650-1680
C-H (Aromatic/Furan) Stretching 3000-3100
C-H (Isopropyl) Stretching 2850-2970
C=C (Aromatic) Stretching 1500-1600
C-O-C (Furan) Asymmetric Stretching 1070-1250

The most prominent peak would be the strong absorption from the carbonyl (C=O) stretch of the ketone, typically found around 1660 cm⁻¹. The presence of the furan ring is confirmed by C-H stretching above 3100 cm⁻¹ and C-O-C stretching bands. researchgate.net The aromatic phenyl ring will show C=C stretching vibrations in the 1500-1600 cm⁻¹ region and a characteristic out-of-plane bending pattern for para-substitution.

Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to FTIR. It measures the inelastic scattering of monochromatic light, usually from a laser. While FTIR is sensitive to polar bonds and changes in dipole moment, Raman spectroscopy is more sensitive to non-polar, symmetric bonds and provides information on the molecular framework.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C=C bonds within the furan and phenyl groups. The symmetric stretching of the C=C bonds in the phenyl ring, which might be weak in the FTIR spectrum, would likely produce a strong signal in the Raman spectrum. Similarly, the vibrations of the carbon skeleton of the isopropyl group would be readily observable. This complementary data provides a more complete picture of the molecule's vibrational characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of this compound, which includes the furan ring, the carbonyl group, and the phenyl ring, gives rise to characteristic absorption bands.

The primary electronic transitions observed are π → π* and n → π. The intense absorption bands, typically found in the shorter wavelength UV region (around 200-300 nm), are attributed to π → π transitions within the aromatic and furan rings. The extended conjugation between the furan ring, the carbonyl group, and the phenyl ring is expected to shift these absorptions to longer wavelengths (a bathochromic shift) compared to the individual chromophores. A weaker absorption band, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, is expected at a longer wavelength (above 300 nm). The specific absorption maxima (λ_max) and molar absorptivity values are key characteristics for identifying and quantifying the compound. The electronic properties and photophysical behaviors of furan-containing π-conjugated systems are an area of active research. nih.gov

X-ray Crystallography for Precise Solid-State Molecular Architecture (for related compounds)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related furan-containing ketones and other furan derivatives provides significant insight into the likely solid-state architecture. nih.govresearchgate.netresearchgate.net

The crystal packing is often stabilized by a network of weak intermolecular interactions, such as C-H···O hydrogen bonds, where a hydrogen atom from a C-H bond on one molecule interacts with the oxygen atom of a carbonyl or furan group on a neighboring molecule. nih.govresearchgate.net These interactions link the molecules into chains or more complex three-dimensional supramolecular structures. researchgate.net

Crystallographic Data for a Related Furan Derivative: (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone nih.govresearchgate.net

Parameter Value
Crystal System Orthorhombic
Space Group Pccn
a (Å) 13.6900 (13)
b (Å) 7.9611 (7)
c (Å) 9.9042 (10)
V (ų) 1079.43 (18)
Z 4

| Dihedral Angle (furan-furan) | 80.90 (8)° |

This data is for a related compound and serves as an illustrative example of the type of information obtained from X-ray crystallography.

Advanced Chromatographic Separation and Analysis

For the isolation and purification of this compound from complex mixtures, such as a crude reaction product or a natural extract, advanced chromatographic techniques are indispensable. Methods like Ultra-High-Performance Liquid Chromatography (UHPLC) offer significant advantages over traditional HPLC. nih.gov By using columns packed with sub-2 µm particles, UHPLC provides much higher resolution, greater sensitivity, and faster analysis times. nih.gov

For particularly complex samples, two-dimensional liquid chromatography (2D-LC) can be employed. In this technique, fractions from the first chromatographic separation are automatically transferred to a second column with different stationary phase chemistry (e.g., reversed-phase followed by normal phase, or two different types of reversed-phase columns). nih.gov This "orthogonal" separation approach dramatically increases peak capacity and the ability to separate co-eluting compounds. nih.gov

These high-resolution separation techniques, when coupled with sensitive detectors like mass spectrometry (MS) and diode array detectors (DAD) for UV-Vis analysis, provide a powerful platform for the targeted isolation and comprehensive analysis of pure this compound. nih.gov The conditions optimized at the analytical UHPLC scale can be precisely transferred to a semi-preparative scale for the purification of larger quantities of the target compound. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds. For a molecule like this compound, which possesses both aromatic and heterocyclic moieties, reversed-phase HPLC is the most appropriate approach. This method allows for the effective separation of the main compound from potential impurities arising during its synthesis.

A typical HPLC method for the purity determination and separation of this compound would involve a C8 or C18 stationary phase. nih.govjournalbji.com These nonpolar columns facilitate the retention of the compound through hydrophobic interactions. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a small amount of acid like acetic or phosphoric acid to ensure sharp peak shapes. nih.govsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, from polar impurities to the less polar main compound. nih.gov

Detection is typically achieved using an ultraviolet (UV) detector, as the aromatic rings and the carbonyl group in this compound are strong chromophores. The selection of an appropriate wavelength is critical for achieving high sensitivity.

Detailed Research Findings:

Research on analogous furan derivatives and aromatic ketones has demonstrated the successful application of HPLC for their separation and quantification. nih.govdss.go.th For instance, studies on various furan derivatives have utilized C8 columns with a gradient of methanol and acidified water, achieving excellent separation of structurally similar compounds within a reasonable timeframe. nih.gov Similarly, the analysis of aromatic ketones often employs C18 columns with acetonitrile-water mobile phases, providing high-resolution separation from synthetic byproducts. The derivatization of ketones with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by HPLC analysis is a common strategy, particularly for trace-level detection. waters.comepa.gov

Based on these established principles, a hypothetical, yet scientifically grounded, HPLC method for this compound is presented below.

Interactive Data Table: Representative HPLC Method for this compound

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for aromatic ketones.
Mobile Phase A 0.1% Acetic Acid in WaterAcidifier improves peak shape.
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC.
Gradient 60% B to 95% B over 15 minEnsures elution of both polar and non-polar compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 275 nmWavelength selected based on the expected UV absorbance maxima of the compound.
Injection Vol. 10 µLStandard injection volume for analytical HPLC.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. The primary advantages of UPLC over conventional HPLC are significantly faster analysis times, improved resolution, and enhanced sensitivity. waters.com For the analysis of this compound, a UPLC method would offer a more efficient approach for purity testing and impurity profiling.

The principles of separation in UPLC are analogous to HPLC, with reversed-phase chromatography being the method of choice. However, due to the smaller particle size of the stationary phase, the flow rates are typically lower, and the run times are substantially shorter.

Detailed Research Findings:

The application of UPLC for the analysis of furan derivatives and other small molecules has been well-documented, showcasing its superiority in terms of speed and efficiency. waters.com For example, UPLC methods have been developed for the rapid analysis of furanic compounds in various matrices, reducing analysis times from over 20 minutes with HPLC to under 5 minutes with UPLC, while maintaining or even improving separation performance. The use of UPLC coupled with mass spectrometry (UPLC-MS) provides an even more powerful tool for the identification and quantification of compounds. mdpi.com

A representative UPLC method for this compound would leverage these advantages to provide a high-throughput analytical solution.

Interactive Data Table: Representative UPLC Method for this compound

ParameterValueRationale
Column CSH C18, 2.1 x 50 mm, 1.7 µmSub-2 µm particles provide high efficiency and speed.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common MS-compatible modifier. sielc.com
Mobile Phase B AcetonitrileProvides good elution strength for aromatic ketones.
Gradient 50% B to 98% B over 3 minRapid gradient for high-throughput analysis.
Flow Rate 0.5 mL/minOptimized flow rate for a 2.1 mm ID UPLC column.
Column Temp. 40 °CHigher temperature reduces viscosity and improves efficiency.
Detection UV at 275 nm / MSUV for routine analysis, MS for structural confirmation.
Injection Vol. 1 µLSmaller injection volume is typical for UPLC to prevent column overload.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the Schrödinger equation in a simplified manner, focusing on the electron density.

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons around the atoms. For organic molecules like Furan-2-yl(4-isopropylphenyl)methanone, Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed. researchgate.net The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electronic structure of molecules with heteroatoms and π-conjugated systems. The validation of the chosen basis set is typically performed by comparing calculated properties, such as bond lengths and angles, with available experimental data from techniques like X-ray crystallography for similar compounds. nih.gov

Molecules with rotatable bonds, such as the one connecting the furan (B31954) and phenyl rings in this compound, can exist in various spatial arrangements or conformations. A thorough conformational analysis is essential to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. This exploration involves systematically rotating the dihedral angles and calculating the energy of each resulting conformation. The most stable conformation of a related compound, (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone, was found to have a significant dihedral angle between the furan rings, suggesting that non-planar conformations can be energetically favorable. nih.govnih.gov

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity. DFT calculations provide several descriptors that help in understanding these properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. scialert.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For benzophenone, a related aromatic ketone, the HOMO-LUMO energy gap has been studied to understand its photochemical activity. longdom.org

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap

ParameterEnergy (eV)
EHOMOData not available
ELUMOData not available
Energy Gap (ΔE)Data not available

Note: Specific calculated values for this compound are not available in the searched literature. The table is presented as a template for such data.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. Typically, red areas represent electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.net For furan and its derivatives, the MEP shows negative potential around the oxygen atom, highlighting its role in intermolecular interactions. researchgate.net

Mulliken population analysis is a method used to estimate the partial charge on each atom in a molecule. wikipedia.org This analysis provides a quantitative measure of the electron distribution and can help in identifying reactive sites. The calculated charges on individual atoms can offer insights into the molecule's polarity and its interaction with other molecules. It's important to note that Mulliken charges are sensitive to the choice of basis set. uni-muenchen.de

Table 2: Illustrative Mulliken Atomic Charges

AtomCharge (a.u.)
O (furan)Data not available
C (carbonyl)Data not available
O (carbonyl)Data not available
Key atoms in isopropyl groupData not available

Note: Specific calculated Mulliken charges for this compound are not available in the searched literature. The table is presented as a template for such data.

Spectroscopic Property Prediction and Theoretical-Experimental Correlation

Computational methods allow for the simulation of various spectra, which can be correlated with experimental data to confirm the molecular structure and understand its electronic and vibrational properties.

Theoretical vibrational spectra (Infrared and Raman) for this compound would be calculated using DFT, typically at the B3LYP/6-311++G(d,p) level of theory. nih.gov The computed harmonic vibrational frequencies are often scaled by an empirical factor to better match experimental results. nih.gov

A complete assignment of the vibrational modes would be performed. Key expected vibrations include:

C=O stretching of the ketone group.

Aromatic C-H stretching of the phenyl and furan rings.

Ring stretching vibrations of both the furan and phenyl moieties.

Vibrations associated with the isopropyl group.

Comparing the calculated spectrum with an experimental one would validate the optimized molecular geometry. nih.gov

Illustrative Table of Key Vibrational Frequencies:

Vibrational ModeExpected Wavenumber (cm-1)
Carbonyl (C=O) Stretch~1650-1680
Aromatic C-H Stretch~3000-3100
Furan Ring Stretch~1400-1500
Phenyl Ring Stretch~1580-1600
Isopropyl C-H Bend~1370-1385

To understand the electronic transitions, such as those observed in UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) calculations are employed. These calculations provide information about the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*).

For this compound, TD-DFT would likely predict strong π → π* transitions associated with the conjugated system formed by the furan ring, the carbonyl group, and the phenyl ring. Weaker n → π* transitions involving the lone pair of electrons on the carbonyl oxygen would also be expected at longer wavelengths.

The theoretical ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the Gauge-Including Atomic Orbital (GIAO) method with DFT. The computed isotropic shielding constants are then converted to chemical shifts relative to a standard, such as Tetramethylsilane (TMS).

This computational approach is invaluable for assigning the signals in the experimental NMR spectrum to specific atoms in the molecule, especially for complex structures. Linear regression analysis comparing experimental and calculated shifts can confirm the structural assignment. Current time information in Edmonton, CA.

Illustrative Table of Calculated vs. Experimental ¹³C NMR Shifts:

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Carbonyl Carbon(Value)(Value)
Furan C2(Value)(Value)
Phenyl C4 (with isopropyl)(Value)(Value)
Isopropyl CH(Value)(Value)

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations could be used to study the dynamic behavior of this compound and its interactions with solvent molecules over time. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can analyze its conformational flexibility, such as the rotation around the bonds connecting the rings to the carbonyl group.

MD simulations also provide insights into how solvent molecules arrange around the solute, which is crucial for understanding solubility and reactivity in solution. Radial distribution functions can be calculated to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Quantum Chemical Studies on Chemical Bonding and Molecular Stability

For this molecule, NBO analysis would quantify the delocalization of π-electrons across the furan-carbonyl-phenyl system, which contributes significantly to its stability. The analysis would also detail the donor-acceptor interactions between occupied and unoccupied orbitals, providing a deeper understanding of the electronic structure. The stability of the molecule is fundamentally linked to its calculated total energy and enthalpy of formation.

Derivatization and Structure Activity Relationship Sar Studies

Systematic Structural Modifications of the Furan-2-yl(4-isopropylphenyl)methanone Scaffold

The core structure of this compound, which connects a furan (B31954) ring to a 4-isopropylphenyl group via a carbonyl linker, provides a versatile template for synthetic modifications. The goal of these modifications is to probe the chemical space around this scaffold to identify derivatives with enhanced biological profiles.

Exploration of Substituent Effects on the Furan Ring

The furan ring is an electron-rich heteroaromatic system that plays a crucial role in the interaction of these molecules with their biological targets. mdpi.com Studies on related furan derivatives have shown that the introduction of substituents on the furan ring can significantly influence their pharmacological properties. nih.gov For instance, the placement of groups at the 5-position of the furan ring is a common strategy to modulate activity. The transmission of electronic effects through the furan ring has been found to be comparable to that of a thiophene (B33073) ring, and notably more effective than through a benzene (B151609) ring, highlighting the importance of the heterocyclic nature of the furan moiety in mediating substituent effects. rsc.org

Investigation of Substitutions on the 4-Isopropylphenyl Moiety (e.g., hydroxyl, methoxy (B1213986), halogen substitutions)

A significant focus of structure-activity relationship (SAR) studies has been the modification of the phenyl ring. In a series of furan-2-yl(phenyl)methanone derivatives, the introduction of various substituents on the phenyl ring led to a range of biological activities. mdpi.comnih.gov While the specific derivatization of the 4-isopropylphenyl group in this exact scaffold is not extensively detailed in the available literature, analogous studies on related compounds provide valuable insights.

For example, the synthesis of furan-2-yl(4-hydroxyphenyl)methanone demonstrated the feasibility of introducing a hydroxyl group at the para-position of the phenyl ring. mdpi.com This substitution is of particular interest as hydroxyl groups can act as hydrogen bond donors and acceptors, potentially enhancing binding affinity to target proteins. Similarly, methoxy and halogen substitutions are common modifications used to alter the electronic and lipophilic properties of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile as well as its target engagement.

Table 1: Examples of Substituted Furan-2-yl(phenyl)methanone Derivatives and their Properties

Compound NamePhenyl Ring SubstitutionMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Furan-2-yl(4-hydroxyphenyl)methanone4-hydroxyC₁₁H₈O₃188168–170
Furan-2-yl(2,3,4-trihydroxyphenyl)methanone2,3,4-trihydroxyC₁₁H₈O₅220168–170

This table presents data for related compounds to illustrate the types of substitutions that have been explored on the phenyl ring of the furan-2-yl(phenyl)methanone scaffold. Data sourced from mdpi.com.

Rational Variations at the Methanone (B1245722) Carbonyl Linker

The methanone carbonyl group serves as a critical linker, connecting the furan and phenyl moieties. Its rigid and planar nature helps to define the relative orientation of the two aromatic rings. Variations of this linker can have a profound impact on the molecule's conformation and, consequently, its biological activity. While specific studies on modifying the methanone linker in this compound are not detailed, research on analogous structures, such as chalcones which feature a prop-2-en-1-one linker, demonstrates that altering the bridge between the aromatic rings is a viable strategy for SAR exploration. nih.gov

Design of this compound Analogs Guided by Computational Modeling

Computational modeling techniques are increasingly employed to guide the rational design of novel bioactive compounds. For furan-based structures, molecular docking studies have been utilized to predict the binding modes and affinities of derivatives within the active sites of target proteins. For instance, in a study of furan-chalcone derivatives, molecular docking helped to identify key interactions with tyrosinase, a target enzyme. nih.gov Although specific computational models for this compound are not publicly available, such in silico approaches would be invaluable for prioritizing the synthesis of new analogs with a higher probability of desired biological activity.

Mechanistic Understanding of Structure-Function Relationships

A deeper understanding of how the structural features of these compounds translate into their biological function is a key objective of SAR studies. This involves correlating the physicochemical properties of the molecules with their observed activities.

Correlation of Electronic Properties with Biological Activity (e.g., protein tyrosine kinase inhibition for furan-2-yl(phenyl)methanone derivatives)

A series of novel furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase (PTK) inhibitory activity. mdpi.comnih.gov PTKs are a class of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The study revealed that several of these derivatives exhibited promising PTK inhibitory activity, with some being as potent or even more potent than the reference compound, genistein. nih.gov

The preliminary SAR investigation from this study indicated that the electronic nature of the substituents on the phenyl ring influences the inhibitory activity. mdpi.com This suggests that the electron-donating or electron-withdrawing properties of the substituents on the phenyl ring can modulate the electronic environment of the entire molecule, thereby affecting its interaction with the PTK active site. While a direct quantitative structure-activity relationship (QSAR) for this compound is not established, the findings on related compounds strongly suggest that its electronic properties are a key determinant of its potential as a PTK inhibitor.

Analysis of Steric and Hydrophobic Contributions to Interactions (e.g., in related antitubercular compounds)

The steric and hydrophobic properties of substituents on the furan and phenyl rings play a crucial role in the biological activity of furan-containing compounds. In related antitubercular agents, the size, shape, and lipophilicity of these substituents significantly influence their interaction with target proteins.

For instance, in a series of furan-based chalcone (B49325) derivatives designed as potential antitubercular agents, the pharmacokinetic properties and toxicity parameters were evaluated using in silico methods. researchgate.net The study highlighted that physicochemical parameters are key determinants of the drug-like properties of these molecules. researchgate.net The presence of bulky or hydrophobic groups can enhance binding affinity to the active site of enzymes like InhA, a key enzyme in the mycobacterial cell wall synthesis pathway. However, excessive steric hindrance can also be detrimental to activity.

In another study on benzothieno[3,2-b]furan derivatives as IKKβ inhibitors, the introduction of substituents with appropriate lipophilicity (log D > 2) was found to improve oral bioavailability. nih.gov This suggests that a balance of hydrophobic and hydrophilic properties is necessary for optimal pharmacokinetic profiles. The 4-isopropyl group on the phenyl ring of this compound contributes significantly to its hydrophobicity, which could be a key factor in its interactions with biological targets.

Identification of Key Hydrogen Bonding Interactions in Molecular Recognition (e.g., in related antitubercular compounds)

Hydrogen bonding is a critical factor in the molecular recognition of ligands by their biological targets. The furan ring, with its oxygen atom, can act as a hydrogen bond acceptor. In the crystal structure of (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone, weak intermolecular C—H···O hydrogen bonds are observed, forming chains within the crystal lattice. nih.gov

In the context of antitubercular drug design, the ability to form specific hydrogen bonds with the target protein is paramount. For example, in an in silico study of benzofuran (B130515) and naphthofuran derivatives targeting the NarL protein of Mycobacterium tuberculosis, the interaction of the furan moiety with the active site was analyzed. nih.gov The study suggested that blocking the active site through such interactions could inhibit the phosphorylation activity of NarL, thereby affecting the adaptation of M. tuberculosis. nih.gov

Furthermore, a study on furan-strapped calix mdpi.compyrroles demonstrated the role of the furan oxygen as a hydrogen bond acceptor in anion recognition. nih.gov While this system is different from antitubercular agents, it provides fundamental insights into the hydrogen bonding capabilities of the furan ring. The carbonyl group in this compound also presents a potential hydrogen bond acceptor site, which can be crucial for its interaction with biological receptors.

Synthesis and Evaluation of Diverse Compound Libraries

The synthesis and evaluation of compound libraries based on a core scaffold are a cornerstone of modern drug discovery. For furan-containing compounds, various synthetic strategies have been developed to create diverse libraries for biological screening.

One approach involves the one-pot reaction of amines, aldehydes, and diethyl acetylenedicarboxylate (B1228247) to synthesize 3,4,5-trisubstituted 2(5H)-furanone derivatives. mdpi.com Another study reported the synthesis of a novel series of furan-bearing pyrazolo[3,4-b]pyridines as potential inhibitors of CDK2 and p53-MDM2 protein-protein interaction. nih.gov

In the realm of antitubercular research, a library of furan chalcone derivatives was synthesized and screened for their efficacy against the H37Rv strain of Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA). researchgate.net This high-throughput screening method allows for the rapid identification of hit compounds. From this screening, several compounds displayed optimal activity. researchgate.net

Advanced Applications in Chemical Sciences

Catalytic Utility of Furan-2-yl(4-isopropylphenyl)methanone and its Derivatives

The structural motifs within this compound suggest its potential as a versatile component in catalytic systems. The furan (B31954) ring, with its heteroatom and π-electron system, and the phenyl group can be functionalized to create sophisticated ligands for metal-catalyzed reactions.

As Ligands or Precursors in Enantioselective Catalysis (e.g., in epoxidation reactions)

While direct studies on the use of this compound as a ligand for enantioselective epoxidation are not extensively documented, the broader class of furan-containing chiral ligands has demonstrated significant promise. The core structure of the molecule allows for the introduction of chiral auxiliaries, which could lead to the development of novel ligands. For instance, chiral amines or phosphines could be synthesized from or appended to the furan or phenyl rings, creating bidentate or tridentate ligands. These ligands, when complexed with transition metals like titanium, vanadium, or manganese, could potentially catalyze the asymmetric epoxidation of olefins, a critical transformation in the synthesis of chiral building blocks for pharmaceuticals and fine chemicals. The steric and electronic properties of the 4-isopropylphenyl group could play a crucial role in influencing the enantioselectivity of such reactions.

Role in Novel Organic Transformations

The furan moiety is a versatile participant in a variety of organic transformations. This compound can serve as a precursor for the synthesis of more complex molecular architectures. For example, furan-2-ones and spiro[furan-2,3ʹ-indoline] derivatives can be synthesized through multi-component reactions involving furan-containing starting materials. nih.gov These reactions, often catalyzed by acid, highlight the reactivity of the furan ring system. nih.gov The development of efficient catalytic methods for these transformations is an active area of research, with a focus on environmentally benign and atom-economical processes. nih.gov

Contributions to Materials Science

The exploration of furan-based compounds in materials science is a burgeoning field, driven by the search for novel materials with tailored optical, electronic, and thermal properties.

Exploration in Functional Materials Development (e.g., related ferrocene (B1249389) derivatives)

Although specific research on ferrocene derivatives of this compound is limited, the incorporation of ferrocene into organic molecules is a well-established strategy for creating redox-active materials. A hypothetical ferrocene derivative could be synthesized by functionalizing either the furan or the phenyl ring with a ferrocenyl moiety. Such a molecule would combine the properties of the furan-phenyl ketone scaffold with the electrochemical stability and unique electronic characteristics of ferrocene. These materials could find applications in sensors, molecular wires, and as components in redox-switchable devices. The synthesis of functionalized furan-2-ones and their potential for creating novel polymeric materials with specific properties is an area of active investigation. nih.gov

Influence on Optical and Electronic Material Properties

Furan-containing oligomers and polymers have been investigated for their potential in organic electronics. arxiv.orgresearchgate.net Theoretical studies on thiophene-furan oligomers suggest that the inclusion of furan units can significantly influence the electronic and optical properties of the resulting materials. arxiv.org These studies indicate that the sequence of furan and other heterocyclic units can affect the planarity of the oligomer chain, which in turn impacts solid-state packing and charge transport properties. arxiv.org

The presence of the furan ring in this compound suggests that its derivatives could be incorporated into larger conjugated systems to tune their optical and electronic characteristics. For instance, polymers containing this moiety might exhibit interesting fluorescence or be suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The 4-isopropylphenyl group could enhance solubility and processability, which are critical parameters for the fabrication of thin-film devices.

Table 1: Calculated Properties of Thiophene-Furan Oligomers This table is based on data from theoretical studies of thiophene-furan oligomers and is intended to illustrate the potential influence of furan units on material properties.

Oligomer (Sequencing)Torsion Angle (°)First Optical Transition (eV)Ionization Potential (eV)
Thiophene-Thiophene (TT)~150~3~7
Thiophene-Furan (TF)Planar~3~7
Furan-Furan (FF)Planar~3~7
Data derived from theoretical calculations on short oligomer chains. arxiv.org

Photochemical Reactivity and Potential Applications

The photochemistry of furan and its derivatives is a rich and complex field, offering pathways to unique molecular structures and functionalities. researchgate.net The carbonyl group and the furan ring in this compound are both photoactive moieties, suggesting that this compound could undergo a variety of photochemical transformations.

One of the most well-known photochemical reactions involving carbonyl compounds is the Paternò-Büchi reaction, a [2+2] cycloaddition with an alkene to form an oxetane (B1205548). researchgate.net In the case of this compound, irradiation in the presence of an alkene could potentially lead to the formation of novel oxetane derivatives. The regioselectivity and stereoselectivity of such a reaction would be of significant interest.

Furthermore, furan itself can undergo photochemical isomerization to form "Dewar furan" and other valence isomers. While these reactions often require specific irradiation conditions, they highlight the potential for this compound to be a precursor for structurally diverse compounds upon photochemical activation. The study of the photoreactivity of furanone derivatives has also shown pathways to novel dimeric structures through [2+2] photocycloaddition reactions. und.edu These green photochemical methods, often proceeding in the solid state or with minimal solvent, offer environmentally friendly routes to new chemical entities. und.edu

The potential applications of the photochemical reactivity of this compound could include the development of photoresponsive materials, the synthesis of complex molecules with unique biological activities, and the creation of new building blocks for organic synthesis.

Theoretical Exploration of Novel Chemical Reactivity and Transformations

The chemical character of this compound is dictated by the interplay of its three core components: the furan ring, the carbonyl group, and the 4-isopropylphenyl substituent. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to investigate the molecule's electronic structure and predict its reactivity. researchgate.netmdpi.com

A primary focus of theoretical investigation would be the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and spatial distribution of these orbitals are fundamental in determining how the molecule interacts with other chemical species. For instance, the location of the HOMO would indicate the most probable site for electrophilic attack, while the LUMO's position would highlight the most likely site for nucleophilic attack. In furan and its derivatives, electrophilic substitution reactions are common, typically occurring at the C2 and C5 positions of the furan ring. youtube.com

Another avenue of theoretical exploration involves analyzing the compound's reactivity indices, such as Fukui functions. mdpi.com These calculations can provide a more nuanced, atom-specific picture of reactivity, identifying which atoms are more susceptible to electrophilic, nucleophilic, or radical attack. For this compound, this could reveal the relative reactivity of the furan ring carbons versus the carbonyl carbon.

Furthermore, theoretical studies could model potential reaction pathways and their associated energy barriers. For example, research on 2-acetylfuran, a structurally related molecule, has shown that reactions with radicals can proceed via hydrogen abstraction from the substituent group or through addition reactions to the furan ring. researchgate.net Similar computational studies on this compound could elucidate the energetics of various transformations, such as reduction of the ketone, electrophilic substitution on the furan or phenyl rings, or even cycloaddition reactions involving the furan moiety. pku.edu.cn

The electronic influence of the 4-isopropylphenyl group is also a key factor. The isopropyl group is an electron-donating group, which can affect the electron density across the entire molecule. The Hammett equation provides a framework for quantifying the electronic effects of such substituents on reaction rates and equilibria, a principle that could be theoretically applied to predict how the 4-isopropyl substituent modulates the reactivity of the furanone system compared to unsubstituted analogues. wikipedia.orgacs.org

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Energies

This table would present the calculated energies of the HOMO and LUMO. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular OrbitalEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue
Note: These are placeholder values. Actual values would require specific computational analysis.

Table 2: Hypothetical Local Reactivity Descriptors (Fukui Functions)

This table would show the calculated Fukui function values (f+ for nucleophilic attack, f- for electrophilic attack) for key atoms in the molecule. Higher values indicate a greater propensity for that type of reaction at that atomic site.

Atom/Sitef+ (Nucleophilic Attack)f- (Electrophilic Attack)
Furan C2ValueValue
Furan C5ValueValue
Carbonyl CValueValue
Carbonyl OValueValue
Note: These are placeholder values. Actual values would require specific computational analysis.

Green Chemistry and Sustainable Synthesis Approaches

Development of Environmentally Conscious Synthetic Routes for Furan-2-yl(4-isopropylphenyl)methanone

The primary synthetic route to this compound is the Friedel-Crafts acylation of furan (B31954) with 4-isopropylbenzoyl chloride. Traditionally, this reaction employs stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), which generate significant quantities of hazardous waste. Modern approaches focus on replacing these problematic catalysts with more environmentally friendly alternatives. routledge.com

Environmentally conscious routes aim to minimize waste, avoid the use of hazardous substances, and improve atom economy. The development of catalytic rather than stoichiometric processes is a key objective. routledge.com This includes the use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused, thus reducing downstream processing and waste generation.

Utilization of Sustainable and Renewable Feedstocks and Solvents

A significant advancement in the sustainable synthesis of furan-containing compounds is the use of biomass-derived feedstocks. Furan itself can be synthesized from furfural (B47365), which is produced from the dehydration of pentose (B10789219) sugars found in agricultural residues like corncobs and bagasse. Furthermore, 5-hydroxymethylfurfural (B1680220) (HMF), derived from the dehydration of hexose (B10828440) sugars, is a key platform chemical for the production of a variety of furan derivatives. mdpi.comrsc.org The use of these bio-based starting materials offers a renewable alternative to petrochemical feedstocks. mdpi.com

In addition to renewable feedstocks, the choice of solvent plays a crucial role in the greenness of a synthetic process. Traditional Friedel-Crafts acylations often use halogenated solvents, which are toxic and environmentally persistent. Research into greener alternatives is ongoing, with a focus on solvent-free reactions or the use of more benign solvents like ionic liquids or deep eutectic solvents. researchgate.net These alternative solvents can offer advantages in terms of recyclability and reduced toxicity.

Design of Energy-Efficient Synthetic Processes (e.g., microwave irradiation)

Energy efficiency is a core principle of green chemistry. One of the most promising technologies for reducing energy consumption in chemical synthesis is microwave irradiation. Microwave-assisted synthesis can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. nih.govnih.gov This is due to the direct and efficient heating of the reaction mixture.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave Irradiation
Heating Mechanism Conduction and convection Direct dielectric heating
Reaction Time Hours Minutes
Energy Consumption High Low to moderate
Temperature Control Less precise Precise
Potential for Side Reactions Higher Lower

Catalyst Innovation for Reduced Environmental Impact

The cornerstone of greening the synthesis of this compound lies in catalyst innovation. The move away from traditional Lewis acids towards heterogeneous catalysts is a major area of research. routledge.com Solid acid catalysts, such as zeolites, clays, and sulfated zirconia, offer several advantages. routledge.comresearchgate.net They are typically non-corrosive, can be easily separated by filtration, and are often reusable, which simplifies the process and reduces waste. researchgate.net

Recent developments also include the use of metal triflates and novel catalytic systems like polyether sulfone sulfamic acid, which has shown high efficiency and reusability in the synthesis of furan-2-one derivatives. nih.gov The use of nanoparticle catalysts, such as zinc oxide nanoparticles, has also been explored for Friedel-Crafts acylations under solvent-free conditions, demonstrating high efficiency and the potential for catalyst recycling. researchgate.net

Table 2: Overview of Catalysts for Greener Friedel-Crafts Acylation

Catalyst Type Examples Advantages
Heterogeneous Solid Acids Zeolites, Clays, Sulfated Zirconia Easily separable, reusable, non-corrosive. routledge.comresearchgate.net
Metal Triflates Rare-earth metal triflates Can be used in catalytic amounts. routledge.com
Polymer-Supported Catalysts Polyether sulfone sulfamic acid High stability, reusability, and efficiency. nih.gov
Nanoparticle Catalysts Zinc oxide (ZnO) nanoparticles High efficiency, potential for solvent-free conditions. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Furan-2-yl(4-isopropylphenyl)methanone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling a furan-2-yl moiety with a 4-isopropylbenzoyl chloride via Friedel-Crafts acylation or nucleophilic substitution. Key parameters include:

  • Solvent selection : Dichloromethane or toluene for Friedel-Crafts reactions, as they stabilize carbocation intermediates .
  • Catalysts : Lewis acids like AlCl₃ or FeCl₃ (0.5–1.0 equiv.) at 0–25°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
    • Yield Optimization : Monitor reaction progress via TLC. Yields >70% are achievable with stoichiometric control of the acyl chloride .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.0 ppm for furan and isopropylphenyl groups) and carbonyl carbon (δ ~190 ppm) .
  • IR : Strong C=O stretch at ~1680 cm⁻¹ confirms ketone formation .
  • Mass Spectrometry : ESI-MS or GC-MS for molecular ion ([M+H]⁺ expected at m/z ~242) and fragmentation patterns .

Q. How can thermal stability and phase transitions of this compound be analyzed?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Determines melting points (expected range: 80–120°C) and decomposition temperatures .
  • Thermogravimetric Analysis (TGA) : Assesses stability under heating (e.g., 5°C/min in N₂ atmosphere) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the biological activity of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace isopropyl with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and receptor binding. Computational docking (AutoDock Vina) predicts interactions with targets like cytochrome P450 or kinases .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines. Compare with analogs from PubChem (e.g., CID 13918-67-7) .

Q. What strategies resolve contradictions in reported crystallographic data for this compound?

  • Methodological Answer :

  • X-ray Refinement : Use SHELXL for high-resolution data (R-factor <0.05). Address disorder in the isopropyl group via PART and ISOR commands .
  • Data Validation : Cross-check with CCDC databases and apply Hirshfeld surface analysis to identify packing inconsistencies .

Q. Can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME to estimate logP (~3.5), solubility (LogS ~-4.5), and bioavailability (Lipinski’s rule compliance) .
  • Metabolism Simulation : CYP450 metabolism pathways (e.g., oxidation of the furan ring) via Schrödinger’s BioLuminate .

Q. What experimental approaches validate hypothesized non-covalent interactions (e.g., π-cation) in protein-ligand complexes involving this compound?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to targets like interleukin receptors .
  • Crystallography : Co-crystallize with proteins (e.g., IL-4) to visualize π-cation interactions with arginine residues .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer :

  • Replicate Experiments : Synthesize the compound under standardized conditions (e.g., IUPAC protocols) .
  • Statistical Analysis : Apply ANOVA to compare datasets from multiple labs (e.g., NIST vs. in-house data) .

Q. What methodologies reconcile conflicting bioactivity results across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from PubMed/Scopus using PRISMA guidelines. Adjust for variables like cell line heterogeneity or assay sensitivity .
  • Dose-Response Curves : Re-evaluate EC₅₀ values with rigorous controls (e.g., same solvent/DMSO concentration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.